2-Methyl-1-phenyl-1-butene
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Overview
Description
2-Methyl-1-phenyl-1-butene is an organic compound with the molecular formula C11H14. It is also known by other names such as Benzene, (2-methyl-1-butenyl)-. This compound is characterized by a phenyl group attached to a butene chain, with a methyl group at the second position of the butene chain. It is a colorless liquid with a distinct aromatic odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1-phenyl-1-butene can be synthesized through various methods. One common method involves the reaction of benzyl chloride with isobutylene in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic dehydrogenation of 2-methyl-1-phenyl-1-butanol. This process uses a metal catalyst such as palladium or platinum and is carried out at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-phenyl-1-butene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: Hydrogenation of the double bond results in the formation of 2-methyl-1-phenylbutane.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) are used for electrophilic aromatic substitution
Major Products Formed
Oxidation: Formation of 2-methyl-1-phenyl-1-butanone or 2-methyl-1-phenyl-1-butanol.
Reduction: Formation of 2-methyl-1-phenylbutane.
Substitution: Formation of various substituted aromatic compounds depending on the reagent used
Scientific Research Applications
2-Methyl-1-phenyl-1-butene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying the behavior of alkenes in biological systems.
Medicine: Research is being conducted on its potential use in the development of pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-1-phenyl-1-butene involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, the double bond is hydrogenated, resulting in the formation of a saturated compound. In substitution reactions, the phenyl group undergoes electrophilic attack, leading to the formation of substituted aromatic compounds .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1-butene: Similar structure but lacks the methyl group at the second position.
1-Phenyl-1-butene: Similar structure but the double bond is at the first position.
2-Methyl-1-butene: Similar structure but lacks the phenyl group
Uniqueness
2-Methyl-1-phenyl-1-butene is unique due to the presence of both a phenyl group and a methyl group on the butene chain. This unique structure imparts distinct chemical properties, making it valuable in various chemical reactions and industrial applications .
Properties
CAS No. |
56253-64-6 |
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Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
[(E)-2-methylbut-1-enyl]benzene |
InChI |
InChI=1S/C11H14/c1-3-10(2)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b10-9+ |
InChI Key |
OQYUFQVPURDFKC-MDZDMXLPSA-N |
Isomeric SMILES |
CC/C(=C/C1=CC=CC=C1)/C |
Canonical SMILES |
CCC(=CC1=CC=CC=C1)C |
Origin of Product |
United States |
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